molecular formula C32H36N2O3 B1672613 Fexaramine CAS No. 574013-66-4

Fexaramine

Cat. No. B1672613
CAS RN: 574013-66-4
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-KGENOOAVSA-N
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Description

Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .


Synthesis Analysis

In 2004, Pellicciari et al. synthesized a series of CDCA derivatives with scaffold and side-chain modifications, which confirmed that 6α-alkyl substituents had more potency and efficacy .


Molecular Structure Analysis

Highly diffracting cocrystals (1.78 A) of fexaramine bound to the ligand binding domain of FXR revealed the agonist sequestered in a 726 A (3) hydrophobic cavity .


Chemical Reactions Analysis

Fexaramine is a potent and selective agonist of the bile acid sensor farnesoid X receptor (FXR) in the gut with an EC 50 of 25 nM and no activity found for other nuclear receptors .


Physical And Chemical Properties Analysis

Fexaramine has a molecular weight of 496.64 g/mol and a chemical formula of C32H36N2O3 .

Scientific Research Applications

FXR Modulation for Intestinal Specificity

Fexaramine (Fex) is a modulator of the Farnesoid X Receptor (FXR), a nuclear receptor activated by endogenous bile acids . FXR plays a crucial role in metabolism due to its enterohepatic activities, highlighting its significance as a metabolic regulator . Fexaramine has been developed as an intestinally restricted FXR modulator, which induces effects on enteric FGF19 without activating any target genes in the liver .

Regulation of Bile Acid Synthesis

FXR regulates bile acid synthesis and maintains glucose and lipid homeostasis . High levels of bile acids activate FXR, which then initiates a feedback loop that reduces cholesterol and bile acid synthesis . Fexaramine, as an FXR modulator, plays a role in this process.

Metabolic Diseases Treatment

FXR plays a crucial role in metabolism due to its enterohepatic activities, highlighting its significance as a metabolic regulator . Fexaramine, by modulating FXR, can potentially be used in the treatment of metabolic diseases .

Drug Design

The development of intestinally restricted FXR modulators like Fexaramine has gained attention as a new avenue for drug design with the potential for safer systematic effects .

Improvement of Hepatic Insulin Sensitivity

Fexaramine-activated intestinal FXR shapes the gut microbiota to activate TGR5 and glucagon-like peptide-1 (GLP-1) signaling, which improves hepatic insulin sensitivity .

Induction of Adipose Tissue Browning

Fexaramine also induces adipose tissue browning, which is a process that converts white fat (which stores energy) into brown fat (which burns energy) .

Mechanism of Action

Target of Action

Fexaramine primarily targets the farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that plays a crucial role in regulating various metabolic processes. Specifically, it controls bile acid synthesis, conjugation, and transport, as well as lipid metabolism in both the liver and intestine .

Mode of Action

As an agonist of FXR, Fexaramine activates this receptor. Upon binding to FXR, Fexaramine triggers a cascade of events that influence gene expression. FXR activation leads to the repression of the transcription of the cholesterol 7-alpha-hydroxylase (CYP7A1) gene. CYP7A1 is responsible for catalyzing the rate-limiting step in bile acid synthesis. By inhibiting CYP7A1, Fexaramine indirectly reduces bile acid production .

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

    Details about Fexaramine’s absorption are not available. Not specified. Not reported. Information on metabolism remains elusive. Not documented. Not determined. Not characterized .

Result of Action

The molecular and cellular effects of Fexaramine’s action include:

Action Environment

Environmental factors, such as diet and gut microbiota, can influence Fexaramine’s efficacy and stability. For instance, the gut microbiome plays a role in bile acid metabolism, affecting FXR activation. Additionally, dietary components may impact Fexaramine’s absorption and bioavailability .

Safety and Hazards

Fexaramine should be handled with personal protective equipment. Avoid dust formation, breathing vapours, mist, or gas, and ensure adequate ventilation .

Future Directions

FXR is increasingly recognized as an essential pharmacological target. FXR ligands have many beneficial effects treating NAFLD and/or NASH by decreasing hepatic lipogenesis, steatosis, and insulin resistance while also inhibiting inflammatory and fibrogenic responses in NASH patients .

properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870369
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fexaramine

CAS RN

574013-66-4
Record name Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexaramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexaramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEXARAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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